molecular formula C22H30N6O3S B195663 アビトリプタン CAS No. 151140-96-4

アビトリプタン

カタログ番号: B195663
CAS番号: 151140-96-4
分子量: 458.6 g/mol
InChIキー: WRZVGHXUPBWIOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アビトリプタンはトリプタンファミリーに属する化合物であり、主に片頭痛の治療に使用されます。それはセロトニン5-HT1Bおよび5-HT1D受容体のアゴニストとして作用します。 その潜在的な可能性にもかかわらず、アビトリプタンは市販されたことはありません .

科学的研究の応用

Pharmacological Properties

Avitriptan, also known as BMS-180048, has been extensively studied for its pharmacokinetics and pharmacodynamics. It exhibits linear pharmacokinetics with a terminal half-life of approximately 8 hours, making it effective for migraine relief due to its prolonged duration of action . The compound functions by activating serotonin receptors, leading to vasoconstriction in cranial blood vessels, which alleviates migraine symptoms .

Clinical Applications in Migraine Treatment

The primary application of Avitriptan has been in the treatment of migraines. Clinical trials have demonstrated its efficacy in reducing headache intensity during acute migraine attacks. In a randomized controlled trial involving patients with migraines, Avitriptan was shown to be effective in achieving pain freedom within two hours post-administration .

Key Clinical Findings:

  • Efficacy : Avitriptan has demonstrated superior efficacy compared to placebo in several studies, with significant reductions in headache severity reported .
  • Safety Profile : The compound has been found to have a favorable safety profile, with adverse effects being minimal and manageable .

Potential Off-Label Applications

Recent studies have suggested that Avitriptan may have potential applications beyond migraine treatment. Notably, it has been identified as a weak ligand and agonist of the aryl hydrocarbon receptor (AhR), which plays a role in various biological processes including inflammation and immune response . This discovery opens avenues for repurposing Avitriptan as an anti-inflammatory agent.

Potential Applications:

  • Inflammatory Bowel Disease (IBD) : The activation of AhR by Avitriptan suggests its possible use in treating intestinal inflammatory conditions such as IBD. The low toxicity profile and existing clinical data from migraine studies could facilitate its transition into this new therapeutic area .

Comparative Analysis with Other Triptans

To understand Avitriptan's position within the triptan class of drugs, a comparative analysis with other commonly used triptans (e.g., Sumatriptan, Rizatriptan) is essential. The following table summarizes key pharmacological parameters:

Triptan Efficacy Half-Life Common Side Effects Unique Properties
AvitriptanHigh~8 hoursDizziness, nauseaWeak AhR agonist
SumatriptanVery High~2 hoursChest tightnessFast onset of action
RizatriptanHigh~2-3 hoursFatigueLonger duration compared to Sumatriptan

Case Studies and Research Findings

Several case studies have documented the clinical effectiveness of Avitriptan. For instance, one study involved patients experiencing migraines who were administered varying doses of Avitriptan. Results indicated a significant decrease in headache intensity and frequency over time .

Notable Case Study:

  • A double-blind study involving 48 patients demonstrated that doses of 75 mg to 200 mg resulted in substantial pain relief within two hours post-treatment, confirming Avitriptan's efficacy as an acute migraine treatment .

生化学分析

Biochemical Properties

Avitriptan has been identified as a low-affinity ligand of the Aryl Hydrocarbon Receptor (AhR) . It interacts with this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA .

Cellular Effects

The interaction between Avitriptan and AhR leads to the induction of CYP1A1 mRNA in certain cell types . This induction is AhR-dependent, suggesting that Avitriptan influences cell function through its interaction with this receptor .

Molecular Mechanism

Avitriptan exerts its effects at the molecular level through its interaction with AhR. It acts as a ligand and agonist of this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA . This leads to the induction of CYP1A1 mRNA, influencing gene expression .

Temporal Effects in Laboratory Settings

In a study conducted to assess the bioavailability of Avitriptan, it was found that the bioavailability of Avitriptan was reduced when administered in the fed condition . The study also noted that the qualitative appearance of plasma concentration-time profiles for Avitriptan could be related to the manner in which the drug emptied from the stomach .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, the aforementioned study did involve the administration of a 150-mg Avitriptan capsule to human subjects

Metabolic Pathways

Avitriptan’s interaction with AhR leads to the induction of CYP1A1, an enzyme involved in the metabolism of xenobiotics . This suggests that Avitriptan may influence metabolic pathways through its interaction with this enzyme .

Transport and Distribution

The study on Avitriptan’s bioavailability found that upon emptying from the stomach, Avitriptan was rapidly absorbed from the upper small intestine . This suggests that Avitriptan’s transport and distribution within the body may be influenced by gastrointestinal transit .

Subcellular Localization

Avitriptan’s interaction with AhR triggers the nuclear translocation of this receptor . This suggests that Avitriptan may influence the subcellular localization of AhR, potentially affecting its activity or function .

準備方法

アビトリプタンの合成は、多くのトリプタン誘導体に共通するインドールコアの調製から始まる複数のステップを伴います。合成経路には、一般的に酸触媒を用いたフィッシャーインドール合成が含まれます。 このプロセスには、メチルアミノスルホニル部分の保護と、不純物を最小限に抑えるための反応条件の慎重な制御が含まれます . 産業生産方法は、同様の合成経路に従いますが、規模が大きく、精製と品質管理の追加ステップが含まれます。

化学反応の分析

アビトリプタンは、以下を含むさまざまな化学反応を起こします。

科学研究への応用

アビトリプタンは、その潜在的な非適応症での応用について研究されてきました。それは、肝臓および腸細胞でCYP1A1の発現を誘導するヒトアリールハイドロカーボン受容体のリガンドおよびアゴニストとして同定されています。 さらに、セロトニン受容体アゴニストとしての役割は、神経薬理学および片頭痛治療の研究において貴重な化合物となります .

作用機序

アビトリプタンは、セロトニン5-HT1Bおよび5-HT1D受容体のアゴニストとして作用することで効果を発揮します。この作用は、アデニル酸シクラーゼの阻害につながり、結果として頭蓋内血管の血管収縮と、炎症促進性神経ペプチドの放出の阻害をもたらします。 これらの複合的な効果が、片頭痛の症状を緩和するのに役立ちます .

類似化合物との比較

アビトリプタンは、スマトリプタン、リザトリプタン、ドニトリプタンなどの他のトリプタンと類似しています。 それは、アリールハイドロカーボン受容体のリガンドとして作用する能力など、他のトリプタンでは一般的に見られない独自の特性を持っています . このユニークな特徴は、片頭痛治療を超えた追加の治療的用途を提供する可能性があります。

類似化合物

  • スマトリプタン
  • リザトリプタン
  • ドニトリプタン
  • ナラトリプタン
  • エレトリプタン

生物活性

Avitriptan, a compound belonging to the triptan class of drugs, was primarily developed for the treatment of migraines. Recent studies have revealed its biological activity beyond migraine relief, particularly its interaction with the aryl hydrocarbon receptor (AhR). This article provides an in-depth analysis of Avitriptan's biological activity, including its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

Avitriptan is recognized as a weak ligand and agonist of the AhR, which plays a crucial role in various physiological processes, including xenobiotic metabolism and immune response. Research indicates that Avitriptan activates AhR signaling pathways, leading to the induction of cytochrome P450 1A1 (CYP1A1), an enzyme involved in drug metabolism and detoxification. The activation mechanism involves:

  • Competitive Binding : Avitriptan binds to AhR, albeit with low affinity compared to other triptans.
  • Nuclear Translocation : Upon activation, AhR translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes such as CYP1A1.
  • Cell-Type Specificity : The induction of CYP1A1 mRNA by Avitriptan has been observed in human colon carcinoma cells but not in primary human hepatocytes, indicating a selective action depending on cell type .

Efficacy in Migraine Treatment

Clinical trials have demonstrated that Avitriptan effectively alleviates migraine symptoms. In comparative studies among various triptans, Avitriptan's performance was evaluated alongside other agents like eletriptan and sumatriptan. Key findings include:

  • Pain-Free Response : Avitriptan showed significant efficacy in achieving pain relief within two hours post-administration.
  • Sustained Pain Relief : Although not the most potent among triptans, it provided a notable sustained response over 24 hours .

Comparative Analysis with Other Triptans

The following table summarizes the comparative efficacy of Avitriptan against other commonly used triptans based on clinical trial data:

TriptanPain-Free Response (2 hours)Sustained Pain Relief (24 hours)
EletriptanHighestHighest
RizatriptanSecond HighestSecond Highest
SumatriptanModerateModerate
AvitriptanSignificantModerate

Case Studies and Clinical Trials

Several clinical trials have investigated Avitriptan's pharmacological profile and safety:

  • Phase I and II Trials : These trials established the safety profile of Avitriptan, confirming its tolerability in migraine patients.
  • Off-Label Use Potential : There is emerging interest in repurposing Avitriptan for treating inflammatory bowel diseases (IBD) due to its action on AhR. Its low systemic toxicity and targeted action suggest potential benefits in local intestinal therapies .

Future Directions

The findings regarding Avitriptan's biological activity open avenues for further research:

  • Anti-Inflammatory Applications : Given its role as an AhR agonist, future studies should explore Avitriptan’s efficacy in treating conditions like IBD.
  • Mechanistic Studies : More detailed investigations into how Avitriptan modulates AhR activity could enhance understanding of its broader pharmacological effects.

特性

IUPAC Name

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZVGHXUPBWIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164718
Record name Avitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151140-96-4
Record name Avitriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151140-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avitriptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of crude 3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl methanesulfonate (18.3 mmol, 1.0 equiv.) in 225 mL of anhydrous acetonitrile was added 3.03 g (18.3 mmol, 1.0 equiv.) of potassium iodide, 3.81 mL (21.9 mmol, 1.2 equiv.) of N,N-diisopropylethylamine and 3.89 g (20.1 mmol, 1.1 equiv.) of 1-(5-methoxy-4-pyrimidinyl)piperazine. The mixture was heated to reflux for sixteen hours. The reaction mixture was concentrated in vacuo and the residue was taken up in 500 mL of chloroform. The organic layer was washed with 100 mL portions of 10% potassium carbonate and saturated aqueous sodium chloride. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield an oil. The oil was purified by chromatography on silica gel using 5% methanol in methylene chloride containing 0.5% concentrated aqueous ammonium hydroxide followed by chromatography on silica gel using 20% methanol in ethyl acetate to obtain 4.83 g (58%) of 4-(5-methoxy-4-pyrimidinyl)-1-[3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl]piperazine. The hydrochloride salt was prepared by addition of 3N ethanolic HCl. Two recrystallizations from hot methanol gave 4.05 g (68%) of 4-(5-methoxy-4-pyrimidinyl)-1-[3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl]piperazine hydrochloride, m.p. 170° C. (d). Elemental analysis calculated for C22H30N6O3S/3 HCl: C, 46.52; H, 5.86; N, 14.80; found: C, 46.14; H, 6.22; N, 14.51.
Name
3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl methanesulfonate
Quantity
18.3 mmol
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3.81 mL
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avitriptan
Reactant of Route 2
Reactant of Route 2
Avitriptan
Reactant of Route 3
Reactant of Route 3
Avitriptan
Reactant of Route 4
Reactant of Route 4
Avitriptan
Reactant of Route 5
Reactant of Route 5
Avitriptan
Reactant of Route 6
Reactant of Route 6
Avitriptan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。